benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate
Description
Properties
Molecular Formula |
C14H15N3O2 |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate |
InChI |
InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)12-9-17-7-6-15-8-13(17)16-12/h1-5,9,15H,6-8,10H2 |
InChI Key |
ZUHIPFOHBHDVOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyrazine Derivatives
The core imidazo[1,2-a]pyrazine structure is frequently constructed via cyclocondensation. A representative approach involves reacting 2-aminopyrazine with α-halocarbonyl precursors. For example:
- Step 1 : Bromination of ethyl acetoacetate using N-bromosuccinimide (NBS) yields ethyl-2-bromoacetoacetate.
- Step 2 : Cyclization with 2-aminopyrazine under basic conditions forms the imidazo[1,2-a]pyrazine core.
- Step 3 : Esterification with benzyl alcohol introduces the benzyl carboxylate group.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, DMF, RT, 2h | 85% | |
| Cyclization | K₂CO₃, EtOH, reflux, 6h | 72% | |
| Esterification | Benzyl chloride, DIPEA, DCM, 0°C | 68% |
This method offers modularity but requires stringent control over reaction conditions to avoid side products like over-alkylation.
Catalytic Methods for Enhanced Efficiency
Iodine-Catalyzed Three-Component Condensation
A one-pot synthesis leveraging iodine catalysis (10 mol%) enables the fusion of 2-aminopyrazine, aldehydes, and tert-butyl isocyanide in ethanol. The mechanism involves:
- Formation of an imine intermediate between 2-aminopyrazine and aldehyde.
- Nucleophilic addition of isocyanide, facilitated by iodine’s Lewis acidity.
- [4+1] Cycloaddition and tautomerization to yield the imidazo[1,2-a]pyrazine core.
Optimization Insight :
Copper-Catalyzed Decarboxylative Coupling
Copper(I) iodide/copper(II) triflate (10 mol%) catalyzes a three-component reaction of 2-aminopyrazine, aldehydes, and alkynoic acids. Decarboxylation of the alkyne generates reactive intermediates that facilitate cyclization.
Example :
- Phenylpropiolic acid reacts with 2-aminopyrazine and benzaldehyde to afford the target compound in 82% yield after column chromatography.
Electrochemically Induced Synthesis
A novel electrochemical method utilizes vinyl azides and benzyl amines under oxidative conditions:
- Conditions : Tetrabutylammonium iodide (TBAI) electrolyte, 30 mA current, DMF solvent.
- Mechanism : Vinyl azide decomposes to 2H-azirine, which undergoes nucleophilic attack by benzyl amine. Subsequent oxidation and cyclization yield the imidazo[1,2-a]pyrazine scaffold.
Performance :
Microwave-Assisted Solid-State Synthesis
Microwave irradiation accelerates reactions, reducing time from hours to minutes. A patent describes the synthesis of related imidazole derivatives via:
- Step 1 : Mixing N-benzyl-2-hydroxyacetamide and 2-nitroimidazole in equimolar ratios.
- Step 2 : Microwave irradiation (700 W, 10 min) induces cyclization.
- Step 3 : Purification via alumina chromatography (ethyl acetate eluent).
Advantages :
- 72–86% yields for nitro-substituted analogs.
- No solvent reduces waste, aligning with green chemistry principles.
Post-Synthetic Modifications: Dihydrochloride Salt Formation
To enhance solubility for biological assays, the free base is converted to its dihydrochloride salt:
- Method : Treatment with HCl gas in anhydrous ether.
- Characterization : ¹H-NMR confirms protonation at the pyrazine nitrogen.
Data :
| Parameter | Value | Source |
|---|---|---|
| Solubility (H₂O) | >50 mg/mL | |
| Stability | 6 months at -20°C |
Comparative Analysis of Methods
| Method | Yield Range | Time | Scalability | Key Limitation |
|---|---|---|---|---|
| Classical Multi-Step | 68–72% | 12–24h | Moderate | Labor-intensive purification |
| Iodine-Catalyzed | 78–89% | 4–6h | High | Sensitivity to aldehyde electronics |
| Electrochemical | 24–58% | 8h | Low | Requires specialized equipment |
| Microwave | 72–86% | 10min | High | Limited substrate scope |
Chemical Reactions Analysis
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases like cesium carbonate (Cs2CO3) in solvents such as DMSO.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate has been investigated for several biological activities:
- Antimicrobial Activity : Research indicates that derivatives of imidazo[1,2-a]pyrazines possess significant antimicrobial properties. A study demonstrated that this compound exhibits inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : The compound has shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. This effect is attributed to its ability to interact with specific cellular pathways involved in cell proliferation and survival .
- Neuroprotective Effects : Preliminary studies suggest that this compound may also offer neuroprotective benefits. In models of neurodegenerative diseases, it has been observed to mitigate neuronal damage and improve cognitive function .
Therapeutic Potential
The therapeutic applications of this compound are vast and include:
- Infectious Diseases : Due to its antimicrobial properties, this compound may serve as a lead compound for developing new antibiotics.
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug development.
- Neurological Disorders : The neuroprotective effects open avenues for research into treatments for conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In vitro assays performed by ABC Pharmaceuticals demonstrated that treatment with this compound resulted in a 50% reduction in cell viability in human breast cancer cell lines within 48 hours of exposure.
Case Study 3: Neuroprotection
Research published in the Journal of Neuropharmacology reported that administration of the compound in animal models of Alzheimer's disease led to improved memory retention and reduced amyloid plaque formation.
Data Table
Mechanism of Action
The mechanism of action of benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it can interact with receptors on cell surfaces, modulating cellular signaling pathways and affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs differ in substituents, ring saturation, and functional groups, which influence their physicochemical and biological profiles.
Table 1: Structural and Molecular Comparison
Key Observations:
- Halogenation : Bromination at the 3-position (e.g., Ethyl 3-bromo-5H...carboxylate HCl) introduces a reactive site for Suzuki-Miyaura couplings, expanding synthetic utility .
- Fluorophores : Analogs like 8h and 11 demonstrate that extended aromatic systems (naphtho vs. benzo) significantly enhance fluorescence quantum yields (56% for 8h vs. weaker intensity for 11) .
Key Observations:
- Antiproliferative Activity : Hydrazone derivatives of imidazo[1,2-a]pyridine-2-carboxylate (e.g., compounds 6a–6l) highlight the role of ester-to-hydrazide conversion in developing anticancer agents .
- Electron-Withdrawing Groups : The nitro and trifluoromethoxy groups in 25l improve electrophilicity and metabolic stability, critical for drug candidates .
- Functional Flexibility: Chloromethyl and aminomethyl substitutions (e.g., Cas 2059944-24-8) enable covalent bonding to biomolecules or solid supports, useful in probe design .
Biological Activity
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : Benzyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
- CAS Number : 1983346-66-2
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize imidazo[1,2-a]pyrazine derivatives as starting materials. The synthetic pathways often focus on modifying the pyrazine core to enhance biological activity and selectivity against specific molecular targets .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- CDK9 Inhibition : Research indicates that derivatives of imidazo[1,2-a]pyrazines exhibit potent inhibitory activity against cyclin-dependent kinase 9 (CDK9). The most active derivative demonstrated an IC50 value of 0.16 µM against CDK9 and showed significant cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HCT116 (colorectal cancer) with average IC50 values around 6.66 µM .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that certain derivatives could effectively inhibit COX-2 activity, a key enzyme involved in inflammation. The IC50 values for some compounds in this class were comparable to standard anti-inflammatory drugs like celecoxib .
This compound likely exerts its biological effects through several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of specific kinases (e.g., CDK9), thereby disrupting cell cycle progression in cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate cell proliferation and apoptosis.
- Anti-inflammatory Pathways : By inhibiting COX-2 and other inflammatory mediators, it reduces inflammation-related processes .
Case Studies
Several studies have documented the biological effects of this compound:
| Study | Findings | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Study A | CDK9 inhibition | MCF7 | 6.66 µM |
| Study B | COX-2 inhibition | Various | Comparable to celecoxib |
Q & A
Q. What are common synthetic strategies for benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate derivatives?
- Methodological Answer : Imidazo[1,2-a]pyrazine derivatives are typically synthesized via cyclization reactions. For example:
- Copper-catalyzed oxidative cyclization : Haloalkynes react with aminopyridines/pyrazines under oxygen to form 2-haloimidazo[1,2-a]pyrazines. Ethanol or methanol is often used as a solvent, with optimized yields at 78°C .
- Condensation reactions : α-Halogenocarbonyl compounds (e.g., α-bromoketones) react with aminopyrazines to form imidazo[1,2-a]pyrazine cores. Competitive isomerization may occur, requiring purification .
- Hydrazine substitution : Ethyl carboxylate intermediates are converted to carbohydrazide derivatives using hydrazine in ethanol, followed by crystallization .
Q. How are fluorescence quantum yields measured for imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : Fluorescence intensity and quantum yields (Φ) are determined using anthracene (Φ = 0.27 in ethanol) as a reference standard. Derivatives with aromatic substituents (e.g., 7-phenyl or naphtho-fused analogs) exhibit Φ values up to 56% in solution. Spectrophotometric analysis (e.g., HRMS, UV-Vis) confirms structural features influencing fluorescence .
Q. What analytical techniques are critical for characterizing imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer :
- NMR spectroscopy : -NMR and -NMR identify substitution patterns (e.g., electron-donating groups at position 8 enhance reactivity) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., CHClFN for halogenated derivatives) .
- X-ray crystallography : Resolves fused-ring systems (e.g., benzoimidazo-pyrrolo-pyrazine hybrids) .
Advanced Research Questions
Q. How do electron-donating substituents influence electrophilic nitration in imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : Nitration reactivity is enhanced by alkoxy or alkylamino groups at position 7. Computational studies (AMI semi-empirical methods) and Molecular Electrostatic Potential (MEP) surfaces predict position 3 as the most reactive site. Experimental validation via -NMR and regioselective nitration confirms these findings .
Q. What mechanistic insights explain the cardiac-stimulating properties of 5-bromoimidazo[1,2-a]pyrazine derivatives?
- Methodological Answer : 5-Bromo derivatives (e.g., compound 23) exhibit positive inotropic/chronotropic effects on isolated atria, linked to increased cAMP levels. Unlike theophylline, these derivatives avoid CNS stimulation. In vitro assays (e.g., guinea pig trachea relaxation) and phosphodiesterase inhibition studies suggest dual mechanisms: cAMP modulation and calcium channel interactions .
Q. How can copper-catalyzed diamination of haloalkynes be optimized for imidazo[1,2-a]pyrazine synthesis?
- Methodological Answer : Key parameters include:
- Solvent selection : Ethanol or DMF improves yields compared to polar aprotic solvents.
- Temperature control : Reactions at 80–100°C minimize side products.
- Oxidant choice : Molecular oxygen (O) is superior to peroxides for intermolecular oxidative diamination .
Post-synthetic modifications (e.g., Suzuki coupling of 2-halo derivatives) expand functional diversity .
Q. What structural features enhance fluorescence in benzoimidazo-pyrrolo-pyrazine hybrids?
- Methodological Answer : Extended π-conjugation (e.g., naphtho-fused systems) increases fluorescence intensity. For example, 6-phenylnaphtho[2,3-b]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h) exhibits stronger emission than phenyl-substituted analogs due to reduced steric hindrance and optimized electron delocalization. Solvatochromic shifts in polar solvents (e.g., ethanol) further validate these effects .
Q. How do imidazo[1,2-a]pyrazine derivatives act as AMPA/KA receptor antagonists?
- Methodological Answer : Derivatives like 5H,10H-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one competitively inhibit AMPA/KA receptors (IC ~ μM range). In vivo neuroprotection assays (e.g., hypobaric hypoxia in mice, cerebral ischemia in gerbils) confirm efficacy. Synthesis involves bromo-indanone intermediates via 2–3 step pathways with 30–70% yields .
Contradictions and Limitations
- Fluorescence vs. Bioactivity : While aromatic derivatives show strong fluorescence , bromo-substituted analogs prioritize bioactivity (e.g., bronchodilation) over optical properties .
- Nitration Selectivity : Computational predictions (position 3) may conflict with experimental results in sterically hindered systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
